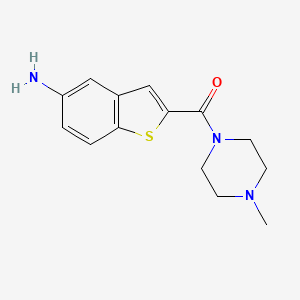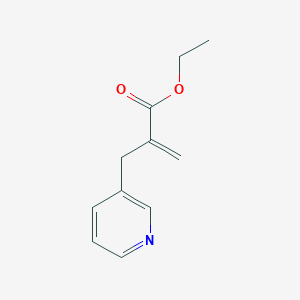![molecular formula C30H22BNO2 B13871835 [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid is a complex organic compound that features a carbazole core substituted with a boronic acid group
準備方法
The synthesis of [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a carbazole derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds. Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include various carbazole derivatives with different functional groups.
科学的研究の応用
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: This compound can be used in the study of biological systems, particularly in the development of fluorescent probes for imaging applications.
Industry: In the industrial sector, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
作用機序
The mechanism of action of [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and probes. The carbazole core can participate in π-π interactions and electron transfer processes, contributing to its electronic properties.
類似化合物との比較
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid can be compared with other carbazole derivatives and boronic acid compounds. Similar compounds include:
9-Phenylcarbazole: This compound lacks the boronic acid group but shares the carbazole core, making it useful in similar applications.
Phenylboronic acid: This compound lacks the carbazole core but features the boronic acid group, making it useful in different types of chemical reactions. The uniqueness of this compound lies in the combination of the carbazole core and the boronic acid group, providing a versatile building block for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C30H22BNO2 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC名 |
[9-[4-(4-phenylphenyl)phenyl]carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C30H22BNO2/c33-31(34)25-16-19-30-28(20-25)27-8-4-5-9-29(27)32(30)26-17-14-24(15-18-26)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-20,33-34H |
InChIキー |
FFTMBFAGKHWVAV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)
![Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871766.png)



![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)

![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)

![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)
![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)



